Product packaging for Flavacol(Cat. No.:CAS No. 495-98-7)

Flavacol

Cat. No.: B1615448
CAS No.: 495-98-7
M. Wt: 208.3 g/mol
InChI Key: UYYRKEKHAYEACU-UHFFFAOYSA-N
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Description

Flavacol, with the molecular formula C12H20N2O and a molecular weight of 208.30 g/mol, is a pyrazinone compound identified as 3,6-bis(2-methylpropyl)-2(1H)-pyrazinone . This compound is a natural product of microbial origin, specifically produced by Streptomyces and some Pseudomonas species . Its biosynthesis is of significant research interest; it has been shown that this compound production can be activated or enhanced in Streptomyces sp. Pv 4-95 through the overexpression of the pleiotropic transcriptional regulator AdpA, which unlocks silent biosynthetic gene clusters . Furthermore, studies on Pseudomonas fluorescens Pf0-1 reveal that this compound is synthesized by a unique monomodular nonribosomal peptide synthetase (NRPS) with an adenylation-thiolation-reductase (ATR) domain architecture, known as PvfC . This enzyme activates and loads leucine, ultimately leading to the reductive release of an amino aldehyde intermediate that condenses to form this compound, showcasing a novel biosynthetic pathway for this class of compounds . As a bacterial secondary metabolite, this compound is investigated for its role in cell-to-cell signaling and as a virulence factor . Researchers utilize this compound to study the regulation of silent biosynthetic gene clusters, the mechanisms of non-canonical NRPSs, and the complex interplay of bacterial communication and metabolism . This product is intended for research purposes only and is not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20N2O B1615448 Flavacol CAS No. 495-98-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-bis(2-methylpropyl)-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-8(2)5-10-7-13-11(6-9(3)4)12(15)14-10/h7-9H,5-6H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYYRKEKHAYEACU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CN=C(C(=O)N1)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30299001
Record name FLAVACOL
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

495-98-7
Record name 3,6-Bis(2-methylpropyl)-2(1H)-pyrazinone
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name FLAVACOL
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name FLAVACOL
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Advanced Academic Research on Flavacol the Compound: 3 Hydroxy 2,5 Di Iso Butylpyrazine

Biochemical Pathways of Biosynthesis and Metabolic Engineering Approaches

The biosynthesis of alkylpyrazines, including hydroxylated forms, is a complex process that can occur through both microbial and thermal pathways, such as the Maillard reaction. acs.org In biological systems, microorganisms, particularly bacteria, are known to produce a variety of pyrazine (B50134) compounds. mdpi.comnih.gov The biosynthetic routes for these molecules are of significant interest for their applications as flavor and aroma compounds.

Metabolic engineering has emerged as a powerful tool to enhance the production of specific pyrazines in microbial hosts. nih.gov Strategies often focus on increasing the availability of precursors and cofactors. For example, in Escherichia coli, the production of 2,5-DMP has been improved by engineering the L-threonine synthesis pathway and enhancing the supply of the cofactor NAD+. acs.org Similarly, in Bacillus subtilis, the production of tetramethylpyrazine (TTMP) was enhanced by knocking out the gene for 2,3-butanediol (B46004) dehydrogenase, which increased the pool of the precursor acetoin (B143602). nih.gov These approaches highlight the potential for developing microbial cell factories for the targeted synthesis of various alkylpyrazines, which could theoretically be adapted for the production of 3-hydroxy-2,5-di-iso-butylpyrazine by selecting or engineering enzymes capable of utilizing branched-chain amino acids like leucine (B10760876) or valine as precursors and incorporating a hydroxylation step.

Table 1: Key Precursors and Organisms in Alkylpyrazine Biosynthesis

Pyrazine CompoundPrecursor(s)Microbial Host(s)
2,5-Dimethylpyrazine (B89654)L-threonineBacillus subtilis, Escherichia coli
TetramethylpyrazineAcetoinBacillus subtilis
Various AlkylpyrazinesAmino acids, α-dicarbonylsVarious bacteria

Functional Characterization and Documented Biological Activities

Pyrazine derivatives are recognized for a wide range of biological activities. nih.gov These compounds have been investigated for their potential as anti-inflammatory, anticancer, antibacterial, and antioxidant agents. mdpi.comtandfonline.com

Mechanistic Studies of Enzyme Inhibition

Several pyrazine-based compounds have been identified as potent inhibitors of various enzymes, particularly kinases. nih.govnih.gov Kinase inhibitors are a critical class of therapeutic agents, especially in oncology. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, facilitating binding to the hinge region of the kinase domain. pharmablock.com For example, darovasertib, a pyrazine-2-carboxamide derivative, is a potent inhibitor of protein kinase C (PKC). nih.gov While specific studies on the enzyme inhibitory activity of 3-hydroxy-2,5-di-iso-butylpyrazine are absent, its structure suggests potential interactions with enzyme active sites, a hypothesis that warrants future investigation.

Investigation of Potential Bioactive Roles as a Flavonoid

The term "flavonoid" refers to a specific class of plant secondary metabolites characterized by a C6-C3-C6 phenyl-benzopyran backbone. mdpi.com Pyrazines, including 3-hydroxy-2,5-di-iso-butylpyrazine, are nitrogen-containing heterocyclic compounds and are structurally distinct from flavonoids. Therefore, it is chemically inaccurate to classify 3-hydroxy-2,5-di-iso-butylpyrazine as a flavonoid.

However, like some flavonoids, certain pyrazine derivatives have been reported to exhibit antioxidant activity. mdpi.com For instance, tetramethylpyrazine has been shown to scavenge superoxide (B77818) anions. wikipedia.org The potential antioxidant properties of 3-hydroxy-2,5-di-iso-butylpyrazine have not been specifically studied, but the presence of a hydroxyl group on the pyrazine ring could theoretically contribute to radical scavenging activity. The antioxidant activity of pyrazoline derivatives, which are structurally related to pyrazines, has also been investigated.

Advanced Analytical Methodologies for Detection and Quantification

The detection and quantification of pyrazines in various matrices, such as food and biological samples, often require sensitive and specific analytical techniques due to their typically low concentrations. researchgate.net

Commonly employed methods for pyrazine analysis include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). acs.org Sample preparation is a critical step, and techniques like solid-phase microextraction (SPME) are often used to extract and concentrate these volatile compounds before analysis. oup.com

For the specific analysis of hydroxylated pyrazines, derivatization might be necessary to improve their volatility and chromatographic behavior for GC-MS analysis. High-performance liquid chromatography (HPLC), particularly coupled with tandem mass spectrometry (MS/MS), can also be a powerful tool for the direct analysis of less volatile or thermally labile pyrazine derivatives. google.com Advanced NMR techniques, such as SABRE hyperpolarized NMR spectroscopy, are also being explored for the rapid and accurate quantification of trace pyrazine compounds. acs.org

Table 2: Analytical Techniques for Pyrazine Detection

Analytical TechniqueAbbreviationCommon Application
Gas Chromatography-Mass SpectrometryGC-MSAnalysis of volatile and semi-volatile pyrazines
Liquid Chromatography-Mass SpectrometryLC-MSAnalysis of a broad range of pyrazine derivatives
Solid-Phase MicroextractionSPMESample preparation and pre-concentration
High-Performance Liquid ChromatographyHPLCSeparation of pyrazine compounds
Nuclear Magnetic Resonance SpectroscopyNMRStructural elucidation and quantification

In Depth Academic Investigation of Artificial Butter Flavor Components in Food Systems

Diacetyl (2,3-Butanedione) Research Trajectories

Diacetyl, an organic compound with the chemical formula (CH₃CO)₂, is a yellow liquid known for its intensely buttery flavor wikipedia.orgnih.gov. It is a vicinal diketone, meaning it has two carbonyl groups side-by-side wikipedia.org. Research into diacetyl has encompassed its presence in occupational and environmental settings, its pulmonary and neurotoxicological effects, quantitative risk assessments, and its natural biosynthesis in fermented products.

Occupational and Environmental Exposure Science

Occupational exposure to diacetyl vapor, particularly in industries involved in food flavoring and production, has been extensively studied cdc.govhse.gov.ukosha.gov. Scientific studies indicate that heating diacetyl above certain temperatures significantly increases airborne concentrations, potentially leading to exposures exceeding safe workplace limits hse.gov.uk. Risk of exposure can occur during the opening of containers, decanting, weighing, mixing, spray drying, packaging, and cleaning of vessels or spillages hse.gov.uk. Diacetyl is also a natural byproduct of coffee roasting and grinding, with concentrations being significantly higher if beans are ground while still warm (around 40°C) compared to being cooled to room temperature (16-20°C) before grinding hse.gov.uk.

Pulmonary Pathophysiology: Bronchiolitis Obliterans

Chronic inhalation exposure to diacetyl fumes is recognized as a causative agent of bronchiolitis obliterans (BO), commonly referred to as "popcorn lung" wikipedia.orgresearchgate.net. This is a severe, irreversible lung disease characterized by the narrowing and obliteration of small airways due to fibroproliferation researchgate.netnih.govplos.orgnih.gov. Initial reports of fixed obstructive lung disease in microwave popcorn manufacturing workers in 2002 first highlighted the potential association between occupational exposure to diacetyl-containing butter flavorings and BO osha.govheraldopenaccess.us. Subsequent studies in rats have demonstrated that inhalation exposure to diacetyl can cause severe injury to the airway epithelium and underlying basement membrane nih.gov. Repeated exposure leads to aberrant repair, fibroproliferation, and partial to complete occlusion of the airway lumen nih.gov. Histopathological findings in rat airways include intraluminal polyps and circumferential intramural lesions, accompanied by inflammation with peribronchial and perivascular infiltrates of lymphocytes, eosinophils, and neutrophils nih.gov. These diacetyl-induced lesions in rats are histopathologically similar to human BO lesions, providing a valuable model for studying disease pathogenesis nih.gov.

Neurotoxicological Considerations and Alzheimer's Disease Association

Research has also explored the neurotoxicological considerations of diacetyl, including its potential association with Alzheimer's disease (AD). Studies indicate that diacetyl can influence aspects of amyloid-β (Aβ) aggregation, one of the primary pathologies associated with AD researchgate.netresearchgate.net. Biophysical and chemical measurements have shown that diacetyl accelerates Aβ(1-42) aggregation into soluble and ultimately insoluble β-pleated sheet structures researchgate.net. Diacetyl has been found to covalently bind to Arg(5) of Aβ(1-42), and these effects translated into the potentiation of Aβ(1-42) cytotoxicity towards SH-SY5Y cells in culture researchgate.net. Furthermore, diacetyl can traverse the blood-brain barrier in an in vitro model and has been shown to be resistant to, and even inhibitory towards, glyoxalase I, an enzyme involved in detoxifying amyloid-promoting reactive dicarbonyl species naturally generated in neuronal tissue researchgate.netresearchgate.net. These findings raise concerns about the possibility of long-term neurological toxicity mediated by diacetyl, particularly given chronic exposure in industrial settings researchgate.netresearchgate.net. However, some in vivo studies in AD mouse models did not show exacerbation of learning and memory deficits with diacetyl treatment, suggesting the need for further investigation into the in vivo implications of these effects on AD pathogenesis and underlying mechanisms researchgate.net.

Quantitative Risk Assessment and Proposed Safe Exposure Level Determination

Quantitative risk assessments for diacetyl exposure have been conducted to determine safe occupational exposure levels. The U.S. National Institute for Occupational Safety and Health (NIOSH) recommended an 8-hour time-weighted average (TWA) occupational exposure limit (OEL) for diacetyl of 5 parts per billion (ppb) cdc.govresearchgate.net. To further protect against short-term exposures, NIOSH also recommends a short-term exposure limit (STEL) of 25 ppb for a 15-minute period cdc.govgovinfo.gov. Other researchers have proposed a safe exposure level around or below a time-weighted average of 1 ppb for an eight-hour workday, indicating that levels of exposure found to be unsafe may include ranges to which popcorn consumers could potentially be exposed researchgate.net. The variability in recommended OELs (ranging from 1 to 200 ppb) is influenced by factors such as the selection of different health endpoints, the type of data used (animal vs. human studies), and the application of uncertainty factors in the risk assessment researchgate.net.

Table 1: Proposed Occupational Exposure Limits for Diacetyl

Organization/SourceExposure TypeLimitTime Period
NIOSHTWA5 ppb8-hour workday cdc.govresearchgate.net
NIOSHSTEL25 ppb15-minute period cdc.govgovinfo.gov
Research ProposalTWA≤ 1 ppb8-hour workday researchgate.net

Natural Occurrence and Formation Mechanisms in Fermented Products

Diacetyl occurs naturally as a byproduct of fermentation in various food and beverage products wikipedia.orgnih.govresearchgate.net. In some fermentative bacteria, it is formed through the thiamine (B1217682) pyrophosphate-mediated condensation of pyruvate (B1213749) and acetyl CoA wikipedia.org. Lactic acid bacteria contribute to the buttery aroma and taste of cultured cream, cultured butter, and cultured buttermilk due to diacetyl wikipedia.org. In alcoholic beverages like beer, diacetyl is produced during fermentation as a byproduct of valine synthesis, when yeast produces α-acetolactate, which then spontaneously decarboxylates into diacetyl wikipedia.org. The yeast can then absorb the diacetyl and reduce it to acetoin (B143602) and 2,3-butanediol (B46004) wikipedia.orgresearchgate.net. Diacetyl is also found in wine, some cheeses (e.g., Cheddar, Gouda, Camembert), roasted coffee, and honey wikipedia.orgnih.govhse.gov.ukresearchgate.netinnocua.net. Its concentration in fermented products can be influenced by process conditions, wort composition, fermentation technique, or yeast strain researchgate.netresearchgate.net.

Acetoin (2-Hydroxy-3-Butanone) Research Trajectories

Acetoin, also known as 3-hydroxy-2-butanone, is another important flavor compound thegoodscentscompany.comnih.govsciencepublishinggroup.com. It is a methyl ketone that is butan-2-one substituted by a hydroxy group at position 3 nih.gov. Acetoin is a product of fermentation and a component of the butanediol (B1596017) cycle in microorganisms nih.gov. Industrially, acetoin can be produced by the dehydrogenation of 2,3-butanediol, with copper-supported catalysts showing high selectivity wikipedia.orgacs.org. Research indicates that acetoin is widely used in the food, daily chemical, chemical, and pharmaceutical industries due to its frankincense flavor sciencepublishinggroup.com. In fermented products like kefir, acetoin is one of the volatile flavor compounds detected, and its headspace concentration can decrease significantly during fermentation between certain pH ranges tandfonline.com. Acetoin is also a metabolite found in Escherichia coli and Saccharomyces cerevisiae nih.govnih.gov. Studies have explored its role as a biomarker, for instance, in detecting carbapenemase-producing Klebsiella pneumoniae strains researchgate.net.

Scholarly Examination of Synthetic Food Colorants in the Context of Flavacol Formulations

Tartrazine (B75150) (FD&C Yellow #5, E102) Research Domain

Tartrazine, a synthetic lemon-yellow azo dye, is widely utilized as a food coloring agent globally. Its presence in various food products, pharmaceuticals, and cosmetics has led to extensive research into its potential biological impacts. nih.goveasychem.orgwikipedia.org

Genotoxic and Cytotoxic Effects on Biological Systems

Research into the genotoxic and cytotoxic effects of tartrazine has yielded varied results, highlighting the complexity of its interactions with biological systems. Some studies have reported no significant cytotoxic effects on human lymphocytes across a range of concentrations (0.25–32.0 mM) nih.gov. However, other investigations indicate cytotoxic effects at higher concentrations, specifically 4 mM and 8 mM, leading to a statistically significant decrease in mitotic index and delayed cell division nih.gov. Furthermore, tartrazine has demonstrated a concentration-dependent toxic effect on fibroblasts and human gastric cells, alongside mutagenic effects on Allium cepa uni.lu.

In terms of genotoxicity, tartrazine consistently induces significant DNA damage. Studies using human lymphocytes have shown DNA damage at all tested concentrations (0.25–64.0 mM), with the highest concentration (64.0 mM) inducing greater damage than doxorubicin, a known positive control nih.gov. Similar genotoxic effects have been observed in human lymphocyte cultures both with and without a metabolic activator. In vivo studies in rats have revealed DNA damage in leukocytes after seven weeks of oral administration at doses of 7.5 and 15 mg/kg. Additionally, tartrazine exposure significantly increased DNA damage, measured as tail moments, in human keratinocyte (HaCaT), human hepatocellular carcinoma (HepG2), and human lung adenocarcinoma (A549) cell lines. In HaCaT cells, a clear dose-dependent increase in DNA damage was noted, with a 2-fold increase at 40 µM and nearly a 3.7-fold increase at 80 µM compared to controls.

Table 1: Summary of Genotoxic and Cytotoxic Effects of Tartrazine

Effect TypeModel SystemObserved EffectConcentration/DoseReference
CytotoxicityHuman lymphocytesNo significant effect0.25-32.0 mM nih.gov
CytotoxicityHuman lymphocytesSignificant decrease in mitotic index, cell division delay4 mM, 8 mM nih.gov
CytotoxicityFibroblasts, human gastric cellsConcentration-dependent toxic effectVarious uni.lu
GenotoxicityHuman lymphocytesSignificant DNA damage0.25-64.0 mM nih.gov
GenotoxicityHuman lymphocyte culturesPossible genotoxic effectWith/without S9 mix
GenotoxicityRat leukocytes (in vivo)DNA damage7.5 mg/kg, 15 mg/kg (7 weeks)
GenotoxicityHaCaT, A549, HepG2 cell linesIncreased DNA damage (tail moments)20 µM, 40 µM, 80 µM

Immunomodulatory Responses and Allergic Manifestations

Tartrazine has been implicated in immunomodulatory responses and allergic manifestations in a subset of the population. It is associated with asthma, urticaria (hives), and hypersensitivity reactions, particularly in individuals sensitive to salicylates, affecting approximately 3% of the population. Clinical respiratory studies have shown that tartrazine can induce bronchoconstriction in sensitive patients, leading to a decrease in respiratory volume. Further clinical observations in individuals prone to allergic rhinitis, bronchial asthma, or urticaria, who were given acceptable daily intake doses of tartrazine for seven days, reported a significant reduction in peak expiratory flow, as well as symptoms such as angioedema, nasal congestion, rhinorrhea, wheezing, itchy skin, and urticaria.

While many reports link tartrazine to intolerance or hypersensitivity reactions, some analyses suggest that these symptoms are observed in a small percentage (e.g., 0.12%) of the analyzed population and that adverse reactions are often pharmacological rather than immunological. Research is complicated by the fact that foods rarely contain only tartrazine but rather a mixture of dyes, and extensive cross-reactivity with other azo dyes and natural additives exists. A study involving psychotropic drugs found that 3.8% of 2210 patients exposed to tartrazine-containing medications developed allergic reactions, which subsided upon discontinuation of the drug.

Neurobehavioral Correlates and Attention Deficit Hyperactivity Disorder (ADHD) Research

A significant body of research explores the link between tartrazine and neurobehavioral effects, particularly hyperactivity and Attention Deficit Hyperactivity Disorder (ADHD) symptoms in children. Ingestion of tartrazine has been reported to worsen symptoms in children with allergic reactions, bronchial asthma, hives, and behavioral changes such as attention deficit and hyperactivity. A notable 2007 randomized, double-blinded, placebo-controlled trial involving 267 children (3-year-olds and 8/9-year-olds) demonstrated that artificial food colors, including tartrazine, in the diet resulted in increased hyperactivity in both age groups within the general population.

Animal studies corroborate these findings, indicating that tartrazine can induce adverse effects on memory, learning, and behavior in rats and fish. Specifically, rats administered a daily dose of tartrazine exceeding the acceptable daily intake showed a smaller volume of the medial prefrontal cortex, a brain region critical for attention, cognition, and emotion. These rats also exhibited lower numbers of neurons and shorter dendrites, which could impact spatial memory, decision-making, attention, and mood. Research exploring ADHD symptoms in animal models suggests the involvement of dopaminergic, noradrenergic, and serotonergic systems in the neurobehavioral effects linked to synthetic food dyes. Furthermore, some studies propose that tartrazine may lead to zinc wasting (excessive excretion), possibly through chelation, which is associated with behavioral deterioration.

In Vivo and In Vitro Toxicological Models and Underlying Mechanisms

Toxicological studies utilizing both in vivo and in vitro models have shed light on the mechanisms underlying tartrazine's potential adverse effects. In vivo, tartrazine has been shown to induce histopathological alterations in the hepatic and renal tissues of rats, including vacuolation, swelling, necrosis, and pyknosis. It has also been found to cause dose-related DNA damage in rat colons.

In vitro investigations reveal that tartrazine can induce cytotoxicity at high concentrations. Mechanistically, tartrazine exposure significantly upregulates the expression of DNA methyltransferases (DNMT1, DNMT3a, DNMT3b) and histone deacetylases (HDAC5, HDAC6) in human cell lines (HaCaT, HepG2, A549), suggesting a role in carcinogenesis and epigenetic modifications. The dye and its metabolites can also induce the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent tissue damage.

Biotransformation Pathways and Metabolite Formation (e.g., Sulfanilic Acid)

The biotransformation of tartrazine primarily occurs through the reductive cleavage of its azo bond. This process is largely mediated by the anaerobic intestinal microflora (gut microbiota), which metabolizes tartrazine into aromatic amines, notably sulfanilic acid and aminopyrazolone (B8391566) wikipedia.orgnih.gov. While azo reductase enzymes in the liver can also contribute to this reductive cleavage, intestinal microbial reduction plays a major role nih.gov.

Only a small fraction, less than 2%, of ingested tartrazine is absorbed in its original form; the majority is metabolized in the colon nih.gov. The resulting metabolites, such as sulfanilic acid and aminopyrazolone, can subsequently be absorbed and excreted, primarily in urine nih.gov. Research indicates that sulfanilic acid, a primary metabolite, can induce the production of reactive oxygen species (ROS) and alter cellular antioxidant defenses, potentially impacting cell function. Studies on gut microbiota have shown that the bacterial reduction of tartrazine can lead to the formation of sulfanilic acid, which has been found to be toxic to certain bacterial species, suggesting a potential for disruption of the gut microbial ecosystem.

Table 2: Biotransformation of Tartrazine by Gut Microbiota

Parent CompoundBiotransformation PathwayPrimary MetabolitesSite of MetabolismAbsorption/ExcretionReference
TartrazineReductive cleavage of azo bondSulfanilic acid, AminopyrazoloneIntestinal microflora (colon)Metabolites absorbed and excreted in urine; <2% unchanged dye absorbed nih.gov

Sunset Yellow FCF (FD&C Yellow #6, E110) Research Domain

Sunset Yellow FCF, also known as Orange Yellow S or E110, is a petroleum-derived orange azo dye widely used as a food colorant in various products, including foods, pharmaceuticals, and cosmetics.

Research into Sunset Yellow FCF has identified several areas of concern regarding its biological effects. In vitro studies on human lymphocyte cultures have demonstrated significant clastogenic, cytotoxic, and genotoxic effects. These studies reported a decrease in mitotic index and replication index, and an increase in micronucleus frequency, with increasing concentrations of Sunset Yellow FCF (20, 30, and 40 mg/mL). In vivo micronucleus tests in male mice, with doses ranging from 250 to 2000 mg/kg, revealed a significant increase in the frequency of polychromatophilic erythrocytes with micronuclei at the maximum dose, indicating cytogenetic activity. Furthermore, a mutagenic effect has been observed in human germ cells exposed to 200 μg/mL of the dye, and chromosomal aberrations were highlighted in human lymphocytes.

Immunomodulatory responses have also been linked to Sunset Yellow FCF. Excessive consumption may lead to allergic reactions, asthma, immunosuppression, eczema, and anxiety migraines. Studies on chicken embryos have indicated an interruption in the development of the immune system. At a concentration of 250 µg/ml, Sunset Yellow FCF significantly suppressed the mitogen-induced proliferation of splenocytes and the mixed lymphocyte reaction (MLR) response. Immunophenotypic analysis showed alterations in the relative expression of CD3e/CD4/CD8 in T cells and CD19 in B-cells, along with lowered expression of various cytokines, including IL2, IL4, IL6, IL-17, IFN-γ, and TNF-α. Elevated eosinophil ratios in chicken embryos exposed to Sunset Yellow FCF (1000 and 2000 ppm) further suggest an immunotoxic effect that could trigger allergic reactions.

In the context of neurobehavioral correlates, Sunset Yellow FCF, often in mixtures with other artificial food colors, has been linked to hyperactivity in children. A 2007 study observed increased hyperactive behavior in 8- and 9-year-old children after consuming beverages containing artificial coloring additives, including Sunset Yellow FCF. Similar to tartrazine, some research suggests that Sunset Yellow FCF may contribute to zinc wasting, potentially through chelation, which has been associated with behavioral deterioration.

Toxicological models have also explored the in vivo effects of Sunset Yellow FCF. Teratogenic effects, including morphological deformities and increased mortality due to cell apoptosis in the cardiac region, have been observed in zebrafish embryos exposed to the dye. Toxic effects on the liver and kidneys were also noted in chicken embryos. Hematological changes, such as a decrease in hemoglobin, red blood cell count, and white blood cell count, were reported in guinea pigs exposed to a combination of Sunset Yellow FCF and sodium benzoate (B1203000) for 12 weeks.

Regarding biotransformation, Sunset Yellow FCF can be reduced by gut bacteria. This bacterial reduction leads to the formation of metabolites, including sulfanilic acid, which has been found to be toxic to some bacterial species.

Table 3: Summary of Key Research Findings for Sunset Yellow FCF

Research AreaKey FindingsModel SystemReference
GenotoxicityClastogenic, cytotoxic, genotoxic effects; decreased mitotic/replication index; increased micronucleus frequencyHuman lymphocyte cultures
GenotoxicitySignificant increase in micronucleated polychromatophilic erythrocytesMale mice (in vivo)
ImmunomodulationSuppressed splenocyte proliferation and MLR response; altered T/B cell expression; lowered cytokine expressionSplenocytes
NeurobehavioralLinked to hyperactivity in children (as part of mixtures)Children
TeratogenicityMorphological deformities, increased mortality (cardiac apoptosis)Zebrafish embryos
BiotransformationReduced by gut bacteria to metabolites, including sulfanilic acidGut bacteria

Academic Study of Sodium Chloride As a Food Additive Component

Impact on Sensory Perception and Flavor Enhancement Mechanisms

One understood mechanism of flavor enhancement by sodium-containing compounds is the suppression of bitter tastes. Sodium has been shown to reduce the bitterness of compounds such as quinine (B1679958) hydrochloride, caffeine, magnesium sulfate, and potassium chloride nih.govresearchgate.netchalmers.se. This suppression can, in turn, enhance the perception of other desirable taste attributes within a food matrix nih.gov.

Role in Food Processing Technologies and Preservation Strategies

Sodium chloride plays a crucial role in various food processing technologies and preservation strategies due to its functional properties and low cost oup.comresearchgate.netmdpi.com.

Preservation and Antimicrobial Effects: A primary function of sodium chloride in food preservation is its capacity to reduce water activity (aw) oup.comresearchgate.netresearchgate.netacsedu.co.uk. By drawing water out of food cells and microbial cells through osmosis, salt limits the unbound water available for microbial growth, thus inhibiting or slowing down bacterial, mold, and yeast proliferation oup.comresearchgate.netacsedu.co.uk. While high salt concentrations can prevent the growth of most microorganisms (e.g., 18-25% NaCl can generally prevent all microbial growth), such levels often negatively impact flavor, texture, and structure, necessitating its use in combination with other preservation methods researchgate.netacsedu.co.uk.

Technological Functions in Specific Food Systems:

Meat and Meat Products: Sodium chloride is vital for enhancing the water-holding capacity of meat, binding proteins and fats, and improving texture oup.comscielo.broup.commdpi.comnih.gov. It facilitates the extraction of myofibrillar proteins, increasing the ionic strength within the meat matrix, which is crucial for emulsifying capacity and gel formation, leading to desirable product textures scielo.brnih.gov.

Baked Goods (e.g., Bread): In yeast-leavened products, salt controls yeast growth and aids in the development of the gluten structure mdpi.com. A reduction in sodium chloride can lead to increased yeast activity and an underdeveloped gluten structure, negatively affecting bread texture mdpi.com.

Dairy Products (e.g., Cheese): Sodium chloride influences physical changes in protein structure, affecting water binding and cheese texture oup.com. It also regulates the activity of starter cultures and various enzymes, and impacts syneresis, which is the expulsion of whey oup.com.

Vegetable Processing: Salt is primarily used as a preservative and a softening agent in vegetable products, and it can also facilitate fermentation processes oup.com.

Interplay with Complex Food Matrix Components and Textural Effects

The interaction of sodium chloride with various components within a complex food matrix significantly influences the final textural properties of food products. Sodium chloride has the ability to bind proteins and fats, and to hold water, which are critical for texture mdpi.com.

In meat products, sodium chloride extracts myofibrillar proteins, leading to an increase in ionic strength within the meat matrix. This process is essential for improving functional properties such as emulsifying capacity, gel formation, water binding, and fat binding scielo.brnih.gov. Studies on sausages, for instance, have shown that higher salt content results in more compact and denser structures, whereas significant salt reduction can lead to a more irregular and sponge-like appearance nih.gov.

Public Health Implications in Dietary Intake Research

Excessive dietary intake of sodium chloride is a significant public health concern, strongly linked to adverse health outcomes globally. A substantial body of evidence connects high sodium intake to increased blood pressure (hypertension), which is a major modifiable risk factor for cardiovascular disease (CVD), including heart attack and stroke oup.comresearchgate.netharvard.edukarger.comresearchgate.netwho.intfsai.ie. High sodium consumption can also contribute to calcium losses, potentially impacting bone health harvard.edu.

The human body requires a minimal amount of sodium, estimated to be around 500 mg daily, for essential physiological functions such as nerve impulse conduction, muscle contraction, and maintaining fluid and mineral balance harvard.edu. However, most global populations consume significantly more salt than recommended researchgate.netwho.intfsai.ie. The World Health Organization (WHO) recommends a daily salt intake of less than 5 grams (approximately 2 grams of sodium) for adults to prevent cardiovascular diseases who.int. In the United States, the Adequate Intake (AI) for sodium for adults is 1,500 milligrams per day, with a Chronic Disease Risk Reduction (CDRR) intake set at 2,300 milligrams per day harvard.edukarger.com.

A significant portion of dietary sodium, estimated between 60% and 75% in many high-income countries, originates from processed foods and meals prepared outside the home researchgate.netharvard.eduresearchgate.netwho.int. Studies, such as the DASH (Dietary Approaches to Stop Hypertension) study, have demonstrated a direct relationship between salt intake and blood pressure, showing that lower salt intake can significantly reduce blood pressure in various populations, including those with and without hypertension fsai.ie. Reducing sodium intake has been consistently associated with a lower risk of developing CVD harvard.eduresearchgate.netfsai.ie.

Despite the clear health benefits of reducing sodium intake, implementing such reductions in processed foods presents challenges, particularly in maintaining product safety and desirable sensory qualities researchgate.net. Food industries are exploring various strategies to address these challenges, including the use of salt substitutes (e.g., potassium chloride), flavor enhancers (e.g., monosodium glutamate), and optimizing the physical form of salt to maximize perceived saltiness at lower sodium levels oup.comresearchgate.net.

Interdisciplinary Research on Flavacol Formulation Interactions Within Food Matrices

Flavor-Color-Texture Interactions and Sensory Dynamics

However, the chemical compound Flavacol itself is described as a colorless crystalline metabolite . Therefore, unlike the commercial seasoning product, the chemical compound this compound does not inherently contribute color to food matrices. Any color observed in food products containing pyrazines would be attributed to other components within the food system or added colorants.

Component Stability and Degradation Kinetics in Diverse Food Systems

The stability and degradation kinetics of the chemical compound this compound, as a pyrazine (B50134) derivative, within diverse food systems are critical aspects for understanding its behavior and longevity. Pyrazine derivatives, in general, are considered metabolically stable inchem.org. However, the stability of specific pyrazine compounds can be influenced by their chemical structure and their interactions, such as coordination with metal ions rsc.org.

While specific degradation kinetics for the chemical compound this compound (PubChem CID 278143) are not extensively detailed in current literature, general principles of thermal processing and food quality degradation apply to flavor compounds. Thermal treatments, commonly employed in the food industry, can lead to changes in food quality, including the degradation of various components nih.gov. The stability of other pyrazine derivatives has been studied in various food contexts, indicating that factors like temperature, pH, and the presence of other food components can influence their integrity. For instance, some pyrazine derivatives are formed through the Maillard reaction during thermal processing of foods mdpi.com.

Bioaccessibility and Bioavailability of Associated Compounds from the Food Matrix

The bioaccessibility and bioavailability of the chemical compound this compound, as a pyrazine derivative, within food matrices are important for understanding its potential physiological impact. Bioaccessibility refers to the fraction of a compound that is released from the food matrix and becomes available for absorption in the gastrointestinal tract, while bioavailability describes the proportion that is absorbed and utilized by the body.

Pyrazine derivatives are naturally occurring components in various foods, suggesting that they are generally released and absorbed during digestion inchem.org. While specific studies on the bioaccessibility and bioavailability of the chemical compound this compound (PubChem CID 278143) are limited, research on other pyrazine derivatives and similar volatile compounds provides insights. The food matrix significantly influences the bioaccessibility and bioavailability of various compounds, including flavonoids, which are structurally distinct but also plant-derived compounds that interact with food components nih.govresearchgate.netnih.gov. Factors such as the presence of lipids, carbohydrates, and proteins within the food matrix can modulate the release and absorption of bioactive compounds nih.gov. For instance, lipids are crucial for the absorption of fat-soluble compounds reddit.comsemanticscholar.org.

Food Matrix Effects on Flavor Release and Perceptual Integration

The food matrix plays a crucial role in regulating the release of flavor compounds like pyrazine derivatives and their subsequent perceptual integration. The physical and chemical characteristics of the food matrix, including its composition (lipids, carbohydrates, proteins) and structure, directly influence how volatile flavor compounds are released into the oral and nasal cavities, thereby affecting their perception nih.govresearchgate.netresearchgate.netresearchgate.net.

Pyrazine derivatives, known for their potent aroma, exhibit their flavor characteristics upon release from the food matrix into the gaseous phase mdpi.commarketresearchintellect.cominchem.org. The rate at which these compounds are released is influenced by factors such as the viscosity of the food matrix, with higher viscosity generally reducing the diffusion and release rates of aroma compounds researchgate.net. Interactions between flavor compounds and matrix components, such as binding to proteins or carbohydrates, can also affect their release kinetics researchgate.net.

Regulatory Science and Public Health Perspectives on Food Additives in Flavacol Type Products

Global Regulatory Frameworks and Harmonization Initiatives for Food Additives

The regulation of food additives is managed by authoritative bodies at national, regional, and international levels to ensure their safety before approval for use. Key players in this global framework include the U.S. Food and Drug Administration (FDA), the European Food Safety Authority (EFSA), and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).

The FDA in the United States regulates substances intentionally or indirectly added to food, requiring manufacturers to submit a food additive petition with sufficient toxicological data to demonstrate safety for proposed uses fda.govnih.govsteptoe.com. The FDA's food additive regulations are detailed in Title 21 of the Code of Federal Regulations (21 C.F.R.) steptoe.com. A notable aspect of U.S. regulation is the "Generally Recognized as Safe" (GRAS) exemption, which applies to ingredients whose safe use is generally recognized by qualified experts based on publicly available data, exempting them from pre-market review by the FDA fda.govnyu.eduacs.org. However, concerns exist regarding the industry's ability to independently determine GRAS status for new substances without direct government oversight nyu.edunih.gov.

In the European Union, the EFSA provides scientific advice to support the authorization process of food additives, which is overseen by the European Commission and EU Member States europa.eu. EFSA's assessments consider chemical and biological properties, potential toxicity, and dietary exposure estimates europa.eu. All food additives authorized in the EU are assigned an E-number bund.de.

The JECFA , an international scientific expert committee jointly administered by the Food and Agriculture Organization of the United Nations (FAO) and the World Health Organization (WHO), plays a crucial role in evaluating the safety of food additives for international trade who.intfao.orgwho.intyoutube.com. Established in 1956, JECFA's evaluations are based on scientific reviews of biochemical, toxicological, and other relevant data, including mandatory animal tests, research studies, and human observations who.intyoutube.com. JECFA serves as an independent body performing risk assessments and providing advice to FAO, WHO, and member countries, as well as the Codex Alimentarius Commission (CAC) fao.orgwho.int.

Global harmonization of food safety regulations, facilitated by international standards from the Codex Alimentarius Commission (CAC) , is deemed highly desirable who.intfood-safety.com. Codex standards are recognized by the WTO Agreement on the Application of Sanitary and Phytosanitary (SPS) Measures as the international reference point for food safety, providing a science-based resource for governments and a basis for international food trade who.int. The Codex General Standard for Food Additives (GSFA) is a monumental effort in this harmonization acs.orgwho.int. Despite these efforts, the degree of harmonization still varies across different international jurisdictions food-safety.com.

Advancements in Regulatory Science Methodologies and Identification of Research Gaps

Despite these advancements, significant research gaps persist in the safety assessment of food additives. A notable concern is the lack of sufficient toxicological data for many chemicals allowed in food nih.govfoodpackagingforum.orgnih.gov. Studies have indicated that a substantial percentage of FDA-regulated additives lack adequate feeding studies to estimate safe exposure levels, with even fewer having data on reproductive or developmental toxicity nih.govfoodpackagingforum.orgnih.gov. For instance, less than 22% of nearly 4,000 chemicals purposely added to food have sufficient data to estimate safe consumption, and less than 7% have been tested for developmental or reproductive effects nih.gov. This data scarcity is partly attributed to a lack of legal requirements for certain substances foodpackagingforum.org.

Furthermore, the assessment process can be overly reliant on industry-provided data, and assessments are often incomplete due to unsuccessful calls for data foodwatch.org. There is also a need to better understand the appropriate application of non-animal toxicology testing alternatives and to address emerging concerns such as potential effects on the gut microbiome foodcomplianceinternational.comfao.org. The challenges in applying NAMs include issues related to dispersion stability, dosimetry, agglomeration, dissolution, transformations, or assay interferences europa.eu. Filling these knowledge gaps requires a concerted program utilizing in vitro and in silico methods, complemented by targeted in vivo studies to ensure public health is protected foodpackagingforum.orgnih.gov.

Consumer Knowledge, Perception, and Acceptance of Food Additives

Consumer knowledge, perception, and acceptance of food additives significantly influence purchasing decisions and public health discourse. Surveys consistently indicate that consumers harbor concerns about the safety of food additives, often perceiving them as "unnatural" and "unhealthy" scirp.orgeufic.orgresearchgate.netfood.gov.uk.

A significant proportion of consumers report being concerned about additives like colors, preservatives, and flavorings eufic.orgfoodnavigator.com. For example, a 2022 Eurobarometer highlighted that 36% of Europeans are concerned about food additives, with this figure exceeding 50% in some EU countries eufic.org. In Germany, over half of consumers (55%) actively try to avoid certain additives, with flavor enhancers, sweeteners, and dyes being among the most avoided categories foodnavigator.com.

Despite the scientific assurances of safety by regulatory bodies, a considerable knowledge gap exists among consumers scirp.orgeufic.orgfoodnavigator.comnih.govmdpi.commdpi.com. Many consumers feel insufficiently informed about the labeling, functions, and health risks associated with additives eufic.orgfoodnavigator.com. For instance, a study in the UAE found that less than one-third of participants knew what food additives were, and about 61% believed all food additives were harmful nih.gov. Similarly, a German survey revealed that 42% of consumers felt uninformed about additive labeling, 49% about their functions, and 58% about health risks foodnavigator.com.

Negative perceptions are often influenced by misinformation and unsubstantiated claims, particularly from social media scirp.orgmdpi.com. Consumers tend to associate food additives with various health problems such as cancer, diabetes, and hypertension, even when scientific evidence for a cause-and-effect relationship is lacking or controversial scirp.orgfoodnavigator.com. There is a general preference for "natural" additives over synthetic ones, influencing purchasing decisions, as artificially named additives can lead to a perceived lack of naturalness and reduced acceptance of the product researchgate.netmdpi.com. Interestingly, consumers with better knowledge about additives tend to have a higher willingness to accept foods containing them scirp.orgmdpi.com. This highlights the importance of effective risk communication strategies by governmental institutions and food industries to educate the public and counter misinformation nih.govmdpi.comresearchgate.net.

Compound Names and PubChem CIDs

Q & A

Q. What analytical methodologies are recommended for determining the chemical composition and stability of Flavacol in food matrices?

Q. How can researchers design in vitro studies to assess this compound’s interaction with lipid-based food systems (e.g., popcorn coatings)?

Use liposome models to simulate lipid membranes and measure this compound’s diffusion rates via fluorescence quenching assays. Variables include pH (4.5–8.0), temperature (25–60°C), and lipid composition (saturated vs. unsaturated fatty acids). Statistical tools like ANOVA should compare diffusion coefficients across conditions .

Q. What protocols ensure reproducibility in measuring this compound’s sensory impact in food science experiments?

Standardize sensory panels (n ≥ 15 trained participants) using ISO 8586:2012 guidelines. Implement double-blind testing with control samples (unseasoned popcorn) and randomized presentation orders. Data analysis should include Cronbach’s alpha for panel consistency and PCA (principal component analysis) to isolate flavor attributes .

Advanced Research Questions

Q. How do contradictory findings about this compound’s hygroscopicity arise, and what experimental variables require tighter control?

Discrepancies in hygroscopicity studies (e.g., moisture uptake rates ranging from 2–8% at 60% RH) often stem from inconsistent sample preparation (e.g., grinding granular this compound vs. using intact crystals) and humidity chamber calibration. Researchers should report particle size distribution (via laser diffraction) and validate RH sensors with saturated salt solutions .

Q. What advanced spectroscopic techniques resolve ambiguities in this compound’s molecular interactions with starch during thermal processing?

Time-resolved synchrotron X-ray scattering can capture real-time structural changes in starch-Flavacol mixtures during heating (20–200°C). Pair this with molecular dynamics simulations (e.g., GROMACS software) to model sodium ion diffusion into amylose helices .

Q. How should longitudinal studies be structured to evaluate this compound’s cumulative effects on sodium retention in model organisms?

Use Sprague-Dawley rats (n = 30 per group) fed this compound-enriched diets (0.5–2.0% w/w) over 12 weeks. Monitor renal sodium excretion via 24-hour urine collection and serum electrolytes weekly. Confounding variables (e.g., hydration status) require ANCOVA adjustments .

Methodological Best Practices

  • Data Contradiction Analysis: When conflicting results emerge (e.g., this compound’s anti-caking efficiency in humidity), apply the Bradford Hill criteria to assess causality. Use meta-regression to identify moderators like experimental scale (lab vs. industrial) .
  • Ethical Compliance: For human trials, adhere to Declaration of Helsinki principles. Disclose this compound’s commercial origin but avoid brand-specific claims to maintain neutrality .

Key Gaps in Literature:

  • Limited data on this compound’s interaction with plant-based preservatives (e.g., rosemary extract).
  • No studies correlate this compound’s particle morphology (SEM imaging) with dissolution kinetics in saliva .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.